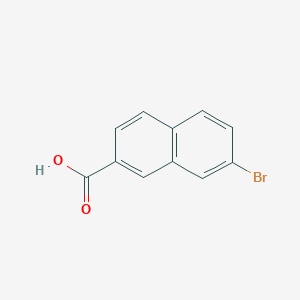

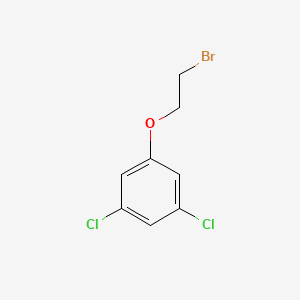

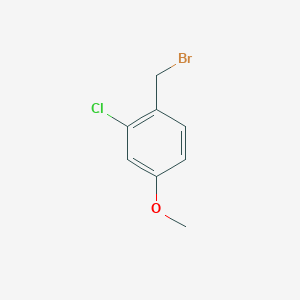

1-(Bromomethyl)-2-chloro-4-methoxybenzene

Übersicht

Beschreibung

The compound "1-(Bromomethyl)-2-chloro-4-methoxybenzene" is a halogenated aromatic compound that features a bromomethyl group, a chloro group, and a methoxy group attached to a benzene ring. This type of compound is part of a broader class of organohalogens, which are organic compounds that include at least one halogen atom (such as bromine or chlorine) attached to a carbon atom. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of halogenated methoxybenzenes, such as "1-(Bromomethyl)-2-chloro-4-methoxybenzene," can be approached through different synthetic routes. For instance, a modified Gilch route has been used to synthesize related compounds, where the use of a bis(bromomethyl) monomer was found to give higher yields and better molecular weights compared to a bis(chloromethyl) monomer . Additionally, the synthesis of similar bromomethylated compounds has been achieved through diazotization and bromination reactions, as well as radical bromination using bromine or N-bromosuccinimide (NBS) . These methods could potentially be adapted for the synthesis of "1-(Bromomethyl)-2-chloro-4-methoxybenzene."

Molecular Structure Analysis

The molecular structure of halogenated methoxybenzenes can be complex and varies depending on the substituents and their positions on the benzene ring. X-ray diffraction studies have been used to determine the crystal structures of related compounds, revealing different conformations and packing arrangements in the solid state . For example, solvates of a bis(bromomethyl) compound exhibited different crystalline environments and conformations, with a preference for the anti arrangement of the bromomethyl groups . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Halogenated methoxybenzenes can participate in various chemical reactions due to the presence of reactive halogen atoms. For example, carbenes formed from halogenated compounds have been shown to add to electron-poor alkenes to form cyclopropanes and react with alcohols to produce alkyl formates . The reactivity of these compounds can be influenced by the nature of the halogen substituents and the presence of other functional groups, such as methoxy groups, which can affect the electron density of the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Bromomethyl)-2-chloro-4-methoxybenzene" would be influenced by its molecular structure. The presence of halogen atoms would likely increase the compound's density and boiling point compared to non-halogenated analogs. The methoxy group could contribute to the compound's solubility in organic solvents. Additionally, the polar nature of the halogen atoms could affect the compound's dipole moment and intermolecular interactions. The compound's reactivity would also be influenced by the presence of the bromomethyl group, which could undergo further chemical transformations, such as nucleophilic substitution reactions.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-2-chloro-4-methoxybenzene is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. It has been observed that 1-(Bromomethyl)-2-chloro-4-methoxybenzene inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromobutane, indicates that it is classified as a flammable liquid (Category 2), and it may cause skin irritation, respiratory irritation, and is suspected of causing cancer . It may also damage fertility or the unborn child, and may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOYCWAQKOLSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624850 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-chloro-4-methoxybenzene | |

CAS RN |

54788-17-9 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54788-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)